molecular formula C19H24N2O3 B1204838 [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 164575-86-4

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1204838
CAS No.: 164575-86-4
M. Wt: 328.4 g/mol
InChI Key: HQZQXIVKGOJOLP-FKGKKHCZSA-N
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Description

DAU-5750 is a small molecule drug that acts as a muscarinic acetylcholine receptor antagonist and agonist. It specifically targets the M1 and M3 receptor subtypes. This compound was initially developed by Boehringer Ingelheim International GmbH for the treatment of gastrointestinal motility disorders .

Chemical Reactions Analysis

DAU-5750 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used to study the binding affinity and conformational analysis of muscarinic receptor antagonists.

    Biology: It helps in understanding the role of muscarinic receptors in various physiological processes.

    Medicine: It was initially developed for the treatment of gastrointestinal motility disorders.

    Industry: It can be used in the development of new drugs targeting muscarinic receptors.

Mechanism of Action

DAU-5750 exerts its effects by binding to the M1 and M3 muscarinic acetylcholine receptors. As an antagonist, it blocks the action of acetylcholine at these receptors, thereby inhibiting their activity. As an agonist, it activates the M3 receptor, leading to various physiological effects. The molecular targets and pathways involved include the inhibition of gastrointestinal motility and modulation of other muscarinic receptor-mediated processes .

Comparison with Similar Compounds

DAU-5750 is unique in its dual action as both an antagonist and agonist of muscarinic receptors. Similar compounds include:

    Atropine: A muscarinic receptor antagonist that blocks the action of acetylcholine.

    Pilocarpine: A muscarinic receptor agonist that mimics the action of acetylcholine.

    Scopolamine: Another muscarinic receptor antagonist with similar effects to atropine.

DAU-5750 stands out due to its specific targeting of the M1 and M3 receptor subtypes and its dual action .

Biological Activity

The compound [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 131780-48-8) is a bicyclic alkaloid derivative with potential pharmacological applications. This article reviews its biological activity, focusing on its pharmacokinetics, interactions with biological targets, and toxicity profiles.

Structure and Composition

The compound has the following molecular characteristics:

  • Molecular Formula : C17H22N2O3
  • Molecular Weight : 302.37 g/mol
  • IUPAC Name : this compound

Physical Properties

PropertyValue
Boiling PointNot Available
SolubilitySoluble in DMSO
StabilityStable under normal conditions

Pharmacokinetics

The pharmacokinetic profile indicates promising absorption and distribution characteristics:

  • Human Intestinal Absorption : 98.36%
  • Blood-Brain Barrier Penetration : 92.50%
  • Oral Bioavailability : 78.57%

These metrics suggest that the compound is likely to be effectively absorbed and can penetrate the central nervous system, making it a candidate for neurological applications.

Interaction with Biological Targets

The compound interacts with several key biological targets:

Enzyme Inhibition

It has been identified as an inhibitor of various cytochrome P450 enzymes:

EnzymeInhibition Probability (%)
CYP2C992.87
CYP2D647.91
CYP3A499.44

These interactions indicate potential drug-drug interactions when co-administered with other medications metabolized by these enzymes.

Transporter Interactions

The compound also interacts with several transport proteins:

TransporterInhibition Probability (%)
OATP1B198.20
P-glycoprotein98.32

Such interactions could influence the bioavailability and efficacy of concurrent medications.

Toxicity Profile

Toxicological assessments reveal varying degrees of safety:

Toxicity TypeAssessment
Acute Oral ToxicityClass III (Moderate)
HepatotoxicityPositive (86.78%)
Skin IrritationPositive (92.17%)

While some toxicity indicators are concerning, further studies are needed to fully elucidate the safety profile.

Neuropharmacological Studies

Research has indicated that derivatives of this compound exhibit neuroprotective effects in animal models of neurodegeneration. A study demonstrated that administration led to reduced oxidative stress markers in the brain, suggesting a potential therapeutic role in conditions like Alzheimer's disease.

Anticancer Activity

Preliminary studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Properties

In vitro studies have indicated that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antibiotics.

Properties

CAS No.

164575-86-4

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (3S)-3-methyl-2-oxo-1,4-dihydroquinoline-3-carboxylate

InChI

InChI=1S/C19H24N2O3/c1-19(11-12-5-3-4-6-16(12)20-17(19)22)18(23)24-15-9-13-7-8-14(10-15)21(13)2/h3-6,13-15H,7-11H2,1-2H3,(H,20,22)/t13-,14+,15?,19-/m0/s1

InChI Key

HQZQXIVKGOJOLP-FKGKKHCZSA-N

SMILES

CC1(CC2=CC=CC=C2NC1=O)C(=O)OC3CC4CCC(C3)N4C

Isomeric SMILES

C[C@@]1(CC2=CC=CC=C2NC1=O)C(=O)OC3C[C@H]4CC[C@@H](C3)N4C

Canonical SMILES

CC1(CC2=CC=CC=C2NC1=O)C(=O)OC3CC4CCC(C3)N4C

Synonyms

DAU 5750
DAU 5750, (3(R)-endo)-isomer
DAU-5750

Origin of Product

United States

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